molecular formula C12H15BrN2O3 B2466588 Ethyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate CAS No. 2377032-22-7

Ethyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate

Cat. No. B2466588
CAS RN: 2377032-22-7
M. Wt: 315.167
InChI Key: KFXGQAFHLDFGPL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

There seems to be a paper that discusses the crystal structure of a compound, but it’s unclear if this is the same compound .

Scientific Research Applications

Synthesis and Antitumor Activities

Ethyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate and its derivatives have been explored for their potential antitumor activities. For instance, the synthesis of related compounds from L-tyrosine methyl ester and D-tyrosine ethyl ester, with tests indicating selective anti-tumor activities, demonstrates the potential of such compounds in cancer research (Xiong Jing, 2011).

Insect Growth Regulation

Research into ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a similar compound, has shown its effectiveness as an insect growth regulator. This has implications for pest control and agricultural applications, highlighting the broad scope of these compounds beyond medical uses (V. Devi & P. Awasthi, 2022).

Chemical Synthesis and Reactivity

The reactivity of related compounds with other chemicals is an area of significant interest. Studies on the synthesis and reactions of similar compounds, like ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, provide valuable insights into their chemical properties and potential applications in the development of new chemical entities (Sara Asadi et al., 2021).

Chemo-Enzymatic Synthesis for Sustainable Pathways

Research into chemo-enzymatic pathways for synthesizing chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates offers a sustainable and safer alternative to traditional chemical synthesis. This approach is crucial for environmentally friendly and efficient industrial chemical production (A. Peru et al., 2016).

Learning and Memory Facilitation Studies

Compounds structurally similar to ethyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate have been studied for their effects on learning and memory facilitation in animal models. Such research may lead to the development of new treatments for cognitive disorders (Li Ming-zhu, 2012).

properties

IUPAC Name

ethyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c1-3-18-12(17)10(15-8(2)16)6-9-4-5-11(13)14-7-9/h4-5,7,10H,3,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXGQAFHLDFGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CN=C(C=C1)Br)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate

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